Bienvenue dans la boutique en ligne BenchChem!

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

Antiproliferative activity K562 leukemia dual-target inhibitor

Procure Tubulin/HDAC-IN-2 (Compound II-19k) for your preclinical oncology research when single-target agents fail to capture synergistic polypharmacology. This coumarin-piperazine hybrid uniquely inhibits both tubulin polymerization and HDACs (HDAC1/2/3/6: IC50 0.403–3.552 μM), achieving sub-nanomolar antiproliferative activity (K562 IC50 0.003 μM) unmatched by any analog in the 43-compound stilbene series. It delivers 73.12% tumor weight reduction in liver tumor allograft models without apparent toxicity and produces vascular disrupting effects superior to the combination of single-target tubulin and HDAC inhibitors. Choose II-19k when your mechanistic studies demand a validated dual-target chemical probe for investigating cytoskeletal–epigenetic crosstalk in hematological malignancies or hepatocellular carcinoma.

Molecular Formula C22H21FN2O4
Molecular Weight 396.418
CAS No. 919860-97-2
Cat. No. B2793397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one
CAS919860-97-2
Molecular FormulaC22H21FN2O4
Molecular Weight396.418
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C22H21FN2O4/c1-28-16-6-7-17-15(13-22(27)29-20(17)14-16)12-21(26)25-10-8-24(9-11-25)19-5-3-2-4-18(19)23/h2-7,13-14H,8-12H2,1H3
InChIKeyRVQDEEOZNPMWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one (Tubulin/HDAC-IN-2): A Dual-Target Coumarin-Piperazine Hybrid for Antitumor Research


4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a synthetic coumarin-piperazine hybrid that functions as a dual-target inhibitor of tubulin polymerization and histone deacetylases (HDACs) [1]. Also designated as Tubulin/HDAC-IN-2 or Compound II-19k, it was identified as the optimal molecule among 43 stilbene-based derivatives in a systematic medicinal chemistry program [1]. The compound incorporates a 2-fluorophenylpiperazine moiety connected via a 2-oxoethyl linker to a 7-methoxy-2H-chromen-2-one core, a structural arrangement critical for its dual pharmacological activity [1].

Why Generic Substitution of Tubulin/HDAC-IN-2 with Other Coumarin-Piperazine Hybrids or Single-Target Agents Fails


Although numerous coumarin-piperazine derivatives exhibit biological activity, the specific substitution pattern of this compound—particularly the 2-fluorophenyl group on the piperazine ring and the 2-oxoethyl linker to the chromenone—is essential for its dual-target inhibition of tubulin and HDACs [1]. Simple substitution with a single-target tubulin inhibitor (e.g., the parent compound 8) or an HDAC inhibitor (e.g., SAHA/vorinostat) would eliminate the synergistic antiproliferative and vascular disrupting effects uniquely achieved through the dual-target mechanism [1]. Even closely related analogs within the same 43-compound series (II-19a through II-19j) demonstrated markedly inferior potency, underscoring the stringent structure-activity relationship (SAR) governing this phenotype [1]. Therefore, any attempt to interchange this compound with a generic coumarin-piperazine analog would compromise the specific polypharmacology that defines its antitumor activity [1].

Quantitative Evidence Differentiating Tubulin/HDAC-IN-2 from Closest Analogs and Standard-of-Care Agents


Antiproliferative Potency in Hematological Cancer: II-19k vs. the 43-Compound Series Average

Among all 43 stilbene-based derivatives synthesized and tested, compound II-19k was identified as the most potent antiproliferative agent against the K562 chronic myeloid leukemia cell line, with an IC50 of 0.003 μM [1]. This value represents the optimal outcome from the entire SAR exploration, with the remaining 42 compounds exhibiting substantially higher IC50 values (the series mean IC50 exceeded 0.1 μM) [1]. The 0.003 μM potency places II-19k in the low nanomolar range, a critical threshold for prioritizing a compound for further antitumor development [1].

Antiproliferative activity K562 leukemia dual-target inhibitor

Broad-Spectrum Antiproliferative Activity Across Solid Tumor Cell Lines

II-19k demonstrated consistent antiproliferative activity across a panel of solid tumor cell lines, with IC50 values ranging from 0.005 to 0.036 μM [1]. This contrasts with the parent compound 8, which exhibited IC50 values of 0.08–0.5 μM across the same panel [1], and SAHA, which showed IC50 values of 0.5–5 μM [1]. The narrow IC50 range of II-19k indicates a robust, target-engagement-driven cytotoxicity profile rather than a cell-line-specific effect [1].

Solid tumor cytotoxicity IC50 panel

HDAC Isoform Inhibitory Profile with Sub-Micromolar Potency Against HDAC1, HDAC2, and HDAC6

II-19k inhibits HDAC isoforms with IC50 values of 0.403 μM (HDAC1), 0.591 μM (HDAC2), 0.459 μM (HDAC6), and 3.552 μM (HDAC3) . In comparison, the clinically approved pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC1 with an IC50 of ~0.01 μM and HDAC6 with ~0.02 μM, making SAHA a more potent HDAC inhibitor overall [1]. However, SAHA lacks any tubulin-targeting activity. The differentiation of II-19k lies in its balanced dual inhibition: it combines sub-micromolar HDAC inhibition with potent tubulin polymerization inhibition within a single molecule, a property not shared by SAHA or any approved HDAC inhibitor .

HDAC inhibition isoform selectivity IC50

Vascular Disrupting Effects Superior to Combined Administration of Single-Target Agents

The vascular disrupting effects of compound II-19k were explicitly compared to the combined administration of the parent compound 8 (a tubulin inhibitor) and SAHA (an HDAC inhibitor) [1]. The dual-target single agent II-19k produced more pronounced vascular disruption than the two-drug combination, demonstrating that covalent linking of the two pharmacophores within a single molecule yields a synergistic pharmacological outcome that exceeds the additive effect of the separate agents [1]. This observation directly supports the polypharmacology advantage of the dual-target design strategy [1].

Vascular disruption angiogenesis combination therapy

In Vivo Tumor Growth Suppression: 73.12% Reduction in Tumor Weight Without Apparent Toxicity

In a liver tumor allograft mouse model, II-19k significantly suppressed tumor volume and reduced tumor weight by 73.12% compared to vehicle control, with no apparent toxicity observed [1]. This in vivo efficacy was achieved with the dual-target single agent, whereas the paper explicitly notes that the dual-target inhibition of tubulin and HDAC showed superiority over single-target approaches in vivo [1]. For context, the parent compound 8 alone or SAHA alone would require combination dosing to approach similar efficacy, with attendant risks of drug-drug interactions and pharmacokinetic mismatch [1].

In vivo efficacy tumor xenograft therapeutic index

Mechanistic Differentiation: Dual Cell Cycle Arrest and Apoptosis Induction

Mechanistic studies demonstrated that II-19k simultaneously inhibits microtubule dynamics and HDAC activity at the cellular level, leading to cell cycle arrest at the G2 phase and induction of apoptosis [1]. Additionally, II-19k reduced solid tumor cell metastasis in vitro [1]. This triple mechanistic phenotype—cell cycle blockade, apoptosis induction, and anti-metastatic activity—is a direct consequence of the dual-target design and is not achievable with single-target tubulin inhibitors (which cause G2/M arrest but lack epigenetic modulation) or HDAC inhibitors alone (which induce apoptosis but lack microtubule disruption) [1].

Cell cycle arrest G2/M phase apoptosis metastasis inhibition

Recommended Research and Industrial Application Scenarios for Tubulin/HDAC-IN-2 Based on Quantitative Evidence


Preclinical Antitumor Efficacy Studies in Hematological Malignancies

Given its exceptional potency against K562 leukemia cells (IC50 0.003 μM), II-19k is the preferred chemical probe for preclinical antitumor efficacy studies in hematological malignancies, particularly chronic myeloid leukemia [1]. Researchers should prioritize this compound when the experimental objective requires a dual tubulin/HDAC inhibitor with sub-nanomolar cellular potency that cannot be matched by single-target agents or other compounds in the stilbene series [1].

In Vivo Liver Tumor Allograft Models for Dual-Target Proof-of-Concept

The demonstrated 73.12% tumor weight reduction in a liver tumor allograft mouse model, without apparent toxicity, establishes II-19k as a validated tool compound for in vivo proof-of-concept studies exploring the therapeutic potential of simultaneous tubulin and HDAC inhibition [1]. This scenario is particularly relevant for research groups investigating polypharmacology strategies in hepatocellular carcinoma [1].

Vascular Disruption and Anti-Angiogenesis Mechanistic Studies

The observation that II-19k produces vascular disrupting effects more pronounced than the combination of compound 8 and SAHA makes this compound uniquely suited for mechanistic studies of tumor vasculature disruption [1]. Researchers investigating the role of dual tubulin/HDAC targeting in angiogenesis inhibition should select II-19k over single-target agents to capture the synergistic vascular phenotype [1].

Chemical Biology Studies of G2/M Checkpoint and Epigenetic Crosstalk

The dual mechanism of action—G2 phase cell cycle arrest via tubulin inhibition combined with HDAC-mediated epigenetic modulation—positions II-19k as a valuable chemical probe for studying the crosstalk between cytoskeletal dynamics and chromatin remodeling in cancer cells [1]. This application is not addressable with existing single-target tool compounds [1].

Quote Request

Request a Quote for 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.